BENGHE Foundational & Exploratory

Check Availability & Pricing

2-(3-Bromophenoxymethyl)oxirane chemical
structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2-(3-Bromophenoxymethyl)oxirane

Cat. No.: B2632152

An In-depth Technical Guide to 2-(3-
Bromophenoxymethyl)oxirane

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-Bromophenoxymethyl)oxirane is an organic compound belonging to the class of aryl
glycidyl ethers. Its structure, featuring a reactive epoxide ring and a brominated aromatic
moiety, makes it a valuable intermediate in organic synthesis, particularly in the development of
pharmaceutical and biologically active molecules. The presence of the oxirane group allows for
various nucleophilic ring-opening reactions, enabling the introduction of diverse functional
groups. The bromo-substituted phenyl ring offers a site for further functionalization through
cross-coupling reactions and influences the compound's electronic properties and potential
biological interactions. This guide provides a comprehensive overview of the chemical
structure, properties, synthesis, and reactivity of 2-(3-Bromophenoxymethyl)oxirane.

Chemical Structure and Properties

The chemical structure of 2-(3-Bromophenoxymethyl)oxirane consists of an oxirane ring
linked to a 3-bromophenoxy group through a methylene ether bridge.

Molecular Formula: CoHoBrO2[1]
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Molecular Weight: 229.07 g/mol [1]

CAS Number: 5002-98-2

Physical and Chemical Properties

Quantitative physical and chemical properties for 2-(3-Bromophenoxymethyl)oxirane are not
extensively reported in publicly available literature. However, based on the properties of similar
aryl glycidyl ethers, the following can be inferred:

Property Value

Likely a colorless to pale yellow liquid or low-

Appearance . .
melting solid at room temperature.

High boiling point, likely distillable under
» ) reduced pressure. For comparison, the boiling
Boiling Point ) ) )
point of 2-((2-bromophenoxy)methyl)oxirane is

131 °C at 3 Torr.[2]

Expected to be soluble in common organic
- solvents such as dichloromethane, chloroform,
Solubility ) ]
ethyl acetate, and acetone. Sparingly soluble in

water.

The epoxide ring is susceptible to ring-opening
N under acidic or basic conditions. It is advisable
Stability ]
to store the compound in a cool, dry place, away

from strong acids and bases.

Spectral Data

Detailed experimental spectra for 2-(3-Bromophenoxymethyl)oxirane are not readily
available. The following tables provide predicted and characteristic spectral data based on the
analysis of its structural motifs and data from analogous compounds.

Table 1: Predicted *H NMR Spectral Data (CDClI3)
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Chemical Shift . . .
Multiplicity Integration Assignment
(ppm)
~7.20-7.00 m 2H Aromatic CH
~7.00-6.80 m 2H Aromatic CH
~4.20 dd 1H -O-CHH-oxirane
~3.95 dd 1H -O-CHH-oxirane
~3.35 m 1H Oxirane CH
~2.90 dd 1H Oxirane CHH
~2.75 dd 1H Oxirane CHH

Table 2: Predicted *3C NMR Spectral Data (CDClIs)

Chemical Shift (ppm)

Assighment

~158 C-O (aromatic)
~131 C-Br (aromatic)
~124-130 Aromatic CH
~115-122 Aromatic CH
~69 -O-CHz-oxirane
~50 Oxirane CH
~45 Oxirane CH:z
Table 3: Characteristic IR Absorption Bands
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Wavenumber (cm~?) Functional Group Assignment
~3050-3000 Aromatic C-H stretch

~2990-2850 Aliphatic C-H stretch

~1580, 1470 Aromatic C=C stretch

~1250 Aryl-O-C stretch (asymmetric)
~1050 Aryl-O-C stretch (symmetric)
~950-810, 880-750 Oxirane ring vibrations (C-O stretch)
~780 C-Br stretch

Table 4: Predicted Mass Spectrometry Fragmentation

m/z Fragment lon
228/230 [M]* (Molecular ion peak, bromine isotopes)
[M - C2Hs30]* (Loss of the oxirane methylene
185/187 _
and methine)
171/173 [M - C3HsO]* (Loss of the glycidyl group)
157/159 [CeH4BrO]* (Bromophenoxy cation)
77 [CeHs]* (Phenyl cation)

Experimental Protocols
Synthesis of 2-(3-Bromophenoxymethyl)oxirane

A common and effective method for the synthesis of aryl glycidyl ethers is the Williamson ether
synthesis, involving the reaction of a phenol with epichlorohydrin in the presence of a base.

Reaction Scheme:
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Figure 1. Synthesis of 2-(3-Bromophenoxymethyl)oxirane.
Detailed Methodology:
e Materials:

o 3-Bromophenol

o Epichlorohydrin (excess)

o Sodium hydroxide (or potassium carbonate)

o Acetone (or another suitable solvent like DMF)

o Water

o Ethyl acetate (for extraction)

o Brine

o Anhydrous sodium sulfate (or magnesium sulfate)
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e Procedure:

1. To a solution of 3-bromophenol in acetone, add powdered sodium hydroxide (or potassium
carbonate).

2. Stir the mixture at room temperature for 30 minutes to form the sodium phenoxide salt.

3. Add epichlorohydrin dropwise to the reaction mixture. It is typically used in excess to
minimize the formation of byproducts.

4. Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer
chromatography (TLC).

5. Once the reaction is complete, cool the mixture to room temperature and filter to remove
the inorganic salts.

6. Concentrate the filtrate under reduced pressure to remove the solvent and excess
epichlorohydrin.

7. Dissolve the residue in ethyl acetate and wash with water and then with brine.

8. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure to obtain the crude product.

9. Purify the crude product by column chromatography on silica gel or by distillation under
reduced pressure to yield pure 2-(3-Bromophenoxymethyl)oxirane.

Reactivity: Nucleophilic Ring-Opening of the Oxirane

The strained three-membered ring of the oxirane moiety is susceptible to nucleophilic attack,
leading to ring-opening. This reaction can be catalyzed by either acid or base. Under basic or
neutral conditions, the nucleophile attacks the less sterically hindered carbon of the epoxide in
an Sn2-type reaction.

General Workflow for Nucleophilic Ring-Opening:
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Experimental Workflow
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'
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Purification:
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Figure 2. General workflow for nucleophilic ring-opening.

1. Reaction with Amines (Aminolysis):
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The reaction of 2-(3-Bromophenoxymethyl)oxirane with primary or secondary amines yields
B-amino alcohols, which are important scaffolds in medicinal chemistry.

Detailed Methodology:

e Materials:
o 2-(3-Bromophenoxymethyl)oxirane
o Amine (e.g., piperidine, morpholine, or a primary amine)
o Solvent (e.g., ethanol, methanol, or neat)

e Procedure:

1. Dissolve 2-(3-Bromophenoxymethyl)oxirane in a suitable solvent (or use the amine neat
if it is a liquid).

2. Add the amine to the solution. An excess of the amine can be used to drive the reaction to
completion.

3. Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by
TLC.

4. Upon completion, remove the solvent and excess amine under reduced pressure.

5. The resulting crude 3-amino alcohol can be purified by column chromatography or
recrystallization.

2. Reaction with Thiols (Thiolysis):

The ring-opening with thiols produces 3-hydroxy thioethers, which are also valuable synthetic
intermediates.

Detailed Methodology:

o Materials:
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[e]

2-(3-Bromophenoxymethyl)oxirane

o

Thiol (e.g., thiophenol, benzyl thiol)

[¢]

Base (e.qg., triethylamine, sodium hydroxide)

o

Solvent (e.g., ethanol, DMF)

e Procedure:
1. To a solution of the thiol in a suitable solvent, add a base to generate the thiolate anion.
2. Add 2-(3-Bromophenoxymethyl)oxirane to the solution of the thiolate.

3. Stir the reaction at room temperature or with gentle heating until the reaction is complete
as indicated by TLC.

4. Perform an aqueous work-up by adding water and extracting the product with an organic
solvent.

5. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and
concentrate.

6. Purify the crude product by column chromatography.

Signaling Pathways and Biological Activity

There is limited specific information in the public domain regarding the biological activity and
involvement in signaling pathways of 2-(3-Bromophenoxymethyl)oxirane itself. However, the
general class of glycidyl ethers has been studied for its biological effects. Some glycidyl ethers
have been shown to be skin and eye irritants and potential skin sensitizing agents.[3] Certain
glycidyl ethers have also exhibited mutagenic activity in some test systems.[3][4]

The reactivity of the epoxide group allows for covalent modification of biological
macromolecules such as proteins and nucleic acids. This reactivity is the basis for both the
potential therapeutic applications and the toxicity of many epoxides. The interaction with
specific nucleophilic residues in enzymes or receptors could potentially modulate their function
and interfere with cellular signaling pathways. However, without specific experimental data for
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2-(3-Bromophenoxymethyl)oxirane, any discussion of its effects on signaling pathways
remains speculative.

Logical Relationship of Potential Biological Interaction:

Potential Biological Interaction

2-(3-Bromophenoxymethyl)oxirane
(Electrophilic Epoxide)

Nucleophilic Attack

Biological Nucleophile
(e.g., Cys, His, Lys in a protein)

'

Covalent Adduct Formation

'

Altered Protein Structure/Function

'

Modulation of Signaling Pathway

'

Cellular Response
(e.g., Cytotoxicity, Pharmacological Effect)

Click to download full resolution via product page

Figure 3. Potential mechanism of biological interaction.

Conclusion
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2-(3-Bromophenoxymethyl)oxirane is a versatile synthetic intermediate with potential
applications in the development of new chemical entities. Its synthesis is readily achievable
through established methods, and its reactive epoxide functionality allows for a wide range of
chemical transformations. While specific data on its physical properties and biological activity
are scarce, its structural features suggest it is a valuable building block for creating diverse
molecular architectures. Further research is warranted to fully characterize this compound and
explore its potential in medicinal chemistry and materials science. Researchers and drug
development professionals should handle this compound with appropriate safety precautions,
given the known reactivity and potential for sensitization of the glycidyl ether class of
compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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